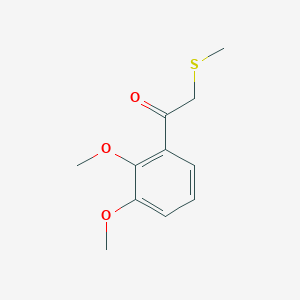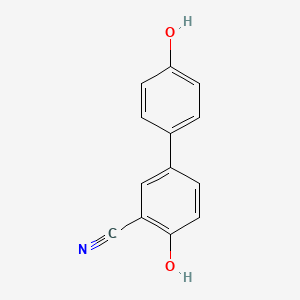![molecular formula C20H21NO3 B1454757 {4-[4-(哌啶基羰基)苯基]苯基}乙酸 CAS No. 1375069-29-6](/img/structure/B1454757.png)
{4-[4-(哌啶基羰基)苯基]苯基}乙酸
描述
{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid is a useful research compound. Its molecular formula is C20H21NO3 and its molecular weight is 323.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
靶向蛋白降解
该化合物在PROTACs(蛋白降解嵌合体)的开发中用作半柔性连接体。PROTACs是一类新型的治疗剂,靶向蛋白降解。 连接体的柔性和长度对于PROTAC的正确方向至关重要,影响着与靶蛋白和E3泛素连接酶形成三元复合物的过程 .
催化原脱硼
在有机合成中,催化原脱硼是一个有价值的转化。该化合物有可能用于联硼酸频哪醇酯的原脱硼,从而实现烯烃的正式反马氏加氢甲基化。 这类反应对于合成复杂的有机分子(包括药物)具有重要意义 .
化学合成
该化合物的结构表明其在化学合成中的用途,特别是在涉及联苯部分的反应中。 它可用于交叉偶联反应(如铃木-宫浦偶联)来合成联苯衍生物,联苯衍生物在各种药物和有机材料中很常见 .
色谱法
鉴于其独特的结构,该化合物可用作标准品或衍生物,用于色谱方法分离复杂混合物中的物质。 其在分析化学中的应用对于联苯化合物的定性和定量分析至关重要 .
材料科学
在材料科学中,该化合物可以用于开发具有特定光学或电子性能的新材料。 其联苯结构通常存在于液晶和有机半导体中,这些材料用于显示技术和太阳能电池 .
生命科学研究
该化合物可能在生命科学研究中应用,特别是在细胞信号通路研究中。 其与蛋白质相互作用的能力使其成为理解蛋白质-蛋白质相互作用以及特定蛋白质在疾病中的作用的宝贵工具 .
克诺文盖尔缩合
该化合物可能参与克诺文盖尔缩合反应,该反应用于合成α,β-不饱和化合物。 这些化合物是合成各种天然产物和药物的重要中间体 .
药物开发
该化合物的结构特征表明其在药物开发中的潜在用途,尤其是作为创建新药候选物的支架。 其联苯核心是药物化学中的常见基序,对其结构进行修饰可能导致发现新的治疗剂 .
作用机制
Target of Action
The primary targets of {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid are currently unknown. The compound is a derivative of phenylacetic acid , which is known to have various targets depending on its derivatives
Mode of Action
It is known that the compound contains a total of 47 bond(s) including 26 non-h bond(s), 14 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 tertiary amide(s) (aromatic) and 1 hydroxyl group(s) . These structural features may influence its interaction with its targets.
Pharmacokinetics
The compound’s molecular weight of 323.39 may influence its pharmacokinetic properties, including its bioavailability. More research is needed to fully understand these properties.
Result of Action
Given the compound’s structural features , it is likely to have diverse effects on the molecular and cellular level
生化分析
Biochemical Properties
{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carboxylesterases, which are enzymes that hydrolyze ester bonds in carboxylic esters. The nature of these interactions often involves the binding of {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity .
Cellular Effects
The effects of {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within the cell. Additionally, {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid can impact cell signaling pathways by interacting with specific receptors or signaling molecules .
Molecular Mechanism
At the molecular level, {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, disruption of normal cellular processes, and potential organ damage. It is essential to determine the optimal dosage to maximize the benefits while minimizing the risks associated with {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid .
Metabolic Pathways
{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of carboxylic acids and esters. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. The distribution of {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid within tissues can also influence its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid is essential for elucidating its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
2-[4-[4-(piperidine-1-carbonyl)phenyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-19(23)14-15-4-6-16(7-5-15)17-8-10-18(11-9-17)20(24)21-12-2-1-3-13-21/h4-11H,1-3,12-14H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGUJFHLJQWVBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743008 | |
| Record name | [4'-(Piperidine-1-carbonyl)[1,1'-biphenyl]-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375069-29-6 | |
| Record name | [4'-(Piperidine-1-carbonyl)[1,1'-biphenyl]-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride](/img/structure/B1454675.png)

![3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1454680.png)
![3-{[(Tert-butoxy)carbonyl]amino}adamantane-1-carboxylic acid](/img/structure/B1454681.png)







![1-[(2-Thienylamino)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1454696.png)
![3-Chloro-4-[(dimethylamino)methyl]aniline dihydrochloride](/img/structure/B1454697.png)
